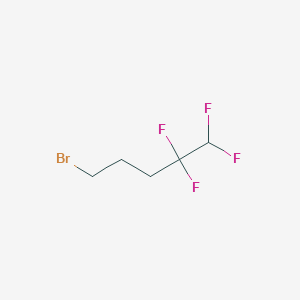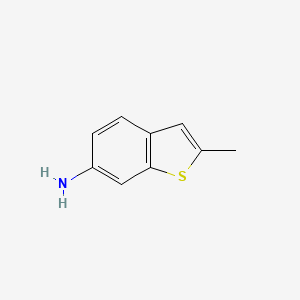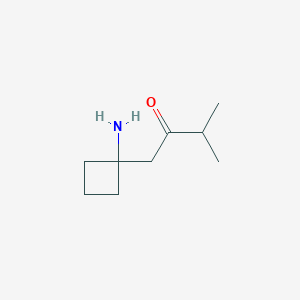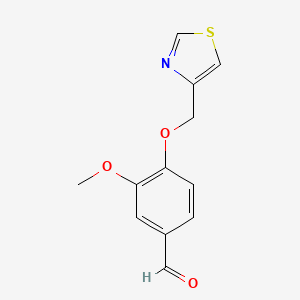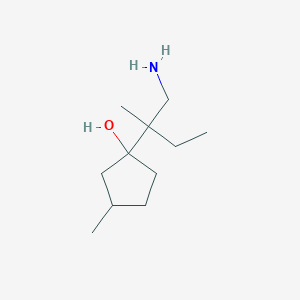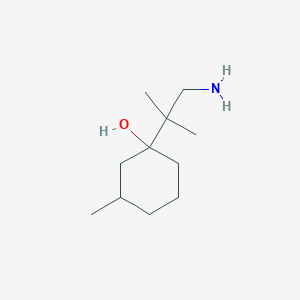![molecular formula C14H21N3O2S B13164624 2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13164624.png)
2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzene ring substituted with amino and sulfonamide groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the nitration of benzene to introduce a nitro group, followed by reduction to form an amino group. Subsequent reactions involve the introduction of cyclopropylmethyl groups through alkylation reactions. The sulfonamide group is introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N,N-dimethylacetamide hydrochloride
- 5-amino-2-chloro-N-(cyclopropylmethyl)benzene-1-sulfonamide
- 2-aminobenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-amino-N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]benzene-1-sulfonamide stands out due to its unique combination of cyclopropylmethyl groups and sulfonamide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21N3O2S |
|---|---|
Poids moléculaire |
295.40 g/mol |
Nom IUPAC |
2-amino-N-(cyclopropylmethyl)-4-(cyclopropylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c15-13-7-12(16-8-10-1-2-10)5-6-14(13)20(18,19)17-9-11-3-4-11/h5-7,10-11,16-17H,1-4,8-9,15H2 |
Clé InChI |
MXYNNZWPLBTUQI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=CC(=C(C=C2)S(=O)(=O)NCC3CC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


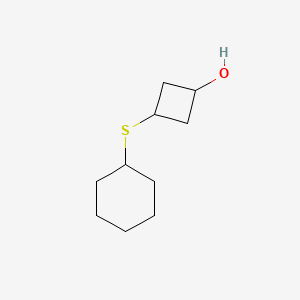
![2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid](/img/structure/B13164549.png)
